molecular formula C10H15NO3 B12832649 Methyl 3-(tert-butyl)-4-methylisoxazole-5-carboxylate

Methyl 3-(tert-butyl)-4-methylisoxazole-5-carboxylate

Cat. No.: B12832649
M. Wt: 197.23 g/mol
InChI Key: AZOWTDIBJJNLTJ-UHFFFAOYSA-N
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Description

Methyl 3-(tert-butyl)-4-methylisoxazole-5-carboxylate is an organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a tert-butyl group at the 3-position, a methyl group at the 4-position, and a carboxylate ester at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(tert-butyl)-4-methylisoxazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of tert-butyl acetoacetate with hydroxylamine hydrochloride to form the isoxazole ring. The reaction is usually carried out under acidic conditions, followed by esterification to introduce the methyl carboxylate group.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis, allowing for better control over reaction conditions and minimizing waste.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-(tert-butyl)-4-methylisoxazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the isoxazole ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated isoxazole derivatives, while reduction can produce alcohols.

Scientific Research Applications

Methyl 3-(tert-butyl)-4-methylisoxazole-5-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibitors and receptor modulators due to its structural features.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of Methyl 3-(tert-butyl)-4-methylisoxazole-5-carboxylate involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The tert-butyl and methyl groups may influence the compound’s binding affinity and selectivity, while the carboxylate ester can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

    Methyl tert-butyl ether: An organic compound with a similar tert-butyl group but different functional groups and applications.

    tert-Butyl alcohol: Shares the tert-butyl group but differs in its alcohol functionality.

    Isoxazole derivatives: Various isoxazole compounds with different substituents can be compared based on their chemical properties and applications.

Uniqueness: Methyl 3-(tert-butyl)-4-methylisoxazole-5-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it valuable in synthetic and medicinal chemistry.

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 3-tert-butyl-4-methyl-1,2-oxazole-5-carboxylate

InChI

InChI=1S/C10H15NO3/c1-6-7(9(12)13-5)14-11-8(6)10(2,3)4/h1-5H3

InChI Key

AZOWTDIBJJNLTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(ON=C1C(C)(C)C)C(=O)OC

Origin of Product

United States

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